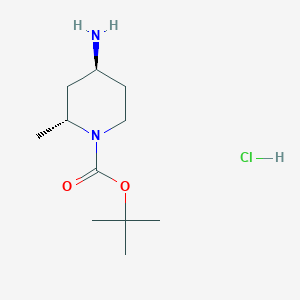

(2R,4S)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

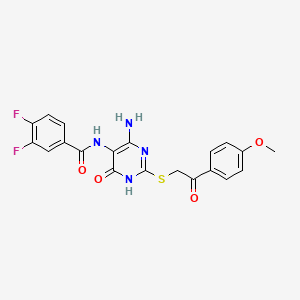

“(2R,4S)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 . It is a derivative of aminoglycoside antibiotic G418 and is a small molecule inhibitor of protein translation that has been shown to be highly selective for eukaryotic ribosomes.

Scientific Research Applications

Synthesis Applications

Synthesis of Sedridines and Ethylnorlobelols : This compound is useful in the stereoselective synthesis of biological active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine. Its enantiomers serve as versatile chiral building blocks (Passarella et al., 2005).

Molecular Structure Analysis : It has been used in studies focusing on molecular structure, such as the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlighting its utility in understanding complex molecular structures (Moriguchi et al., 2014).

Synthesis of Piperidine Alkaloids : This compound is key in the synthesis of piperidine alkaloids such as dumetorine and epidihydropinidine, showcasing its importance in creating diverse chemical entities (Passarella et al., 2009).

Aurora Kinase Inhibition for Cancer Treatment : A derivative of this compound has been studied as an inhibitor of Aurora A kinase, suggesting its potential application in cancer treatment (ヘンリー,ジェームズ, 2006).

Asymmetric Synthesis : It plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, useful in the creation of stereochemically complex molecules (Xue et al., 2002).

Molecular and Structural Studies

Molecular Structure Elucidation : The compound is essential for determining molecular structures, such as in the study of chiral cyclic amino acid esters (Moriguchi et al., 2014).

Crystal Structure Studies : It is instrumental in research focused on crystal structures of certain compounds, aiding in understanding their chemical behavior and interactions (Li et al., 2013).

Enantioselective Alkylation : Demonstrates its role in the enantioselective alkylation processes, an important aspect in the synthesis of stereochemically pure compounds (Shirakawa et al., 2014).

Synthesis of Hydroxylysine and Related Amino Acids : Its utility extends to the synthesis of unique amino acids such as hydroxylysine, crucial for biological studies (Marin et al., 2002).

Piperidine Derivatives Synthesis : Showcases its role in the synthesis of piperidine derivatives, expanding the scope of chemical synthesis (Acharya & Clive, 2010).

Preparation of Non-proteinogenic Amino Acids : Plays a significant role in the preparation of non-standard amino acids, broadening the horizons of amino acid research (Temperini et al., 2020).

Ion Channel Studies : Involved in research exploring small-conductance Ca2+-activated K+ channels, contributing to understanding ion channel mechanisms (Hougaard et al., 2009).

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBFOOJHFNICW-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)